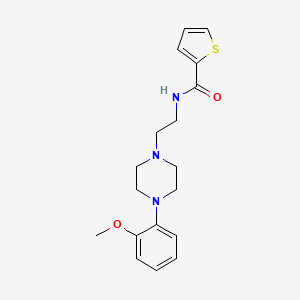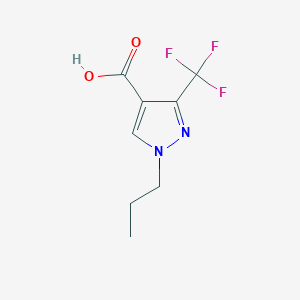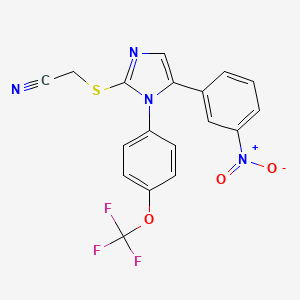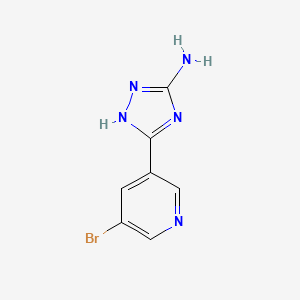![molecular formula C19H22N4O B2598949 (6-Cyclopropylpyrimidin-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone CAS No. 2415585-28-1](/img/structure/B2598949.png)
(6-Cyclopropylpyrimidin-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Cyclopropylpyrimidin-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone, also known as CPP, is a chemical compound that has been studied for its potential use in scientific research. CPP has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
(6-Cyclopropylpyrimidin-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone's mechanism of action is not fully understood, but it is thought to modulate the activity of the sigma-1 receptor. This receptor is known to interact with various other proteins and ion channels, which may explain (6-Cyclopropylpyrimidin-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone's diverse effects on the body.
Biochemical and Physiological Effects:
(6-Cyclopropylpyrimidin-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone has been found to have various biochemical and physiological effects, including:
- Antidepressant effects: (6-Cyclopropylpyrimidin-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone has been shown to have antidepressant-like effects in animal models, possibly due to its ability to modulate the sigma-1 receptor.
- Analgesic effects: (6-Cyclopropylpyrimidin-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone has been found to have analgesic effects in animal models, possibly due to its ability to modulate the activity of certain ion channels.
- Memory enhancement: (6-Cyclopropylpyrimidin-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone has been found to enhance memory in animal models, possibly due to its ability to modulate the activity of certain neurotransmitters.
- Neuroprotective effects: (6-Cyclopropylpyrimidin-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone has been found to have neuroprotective effects in animal models of Parkinson's disease and stroke, possibly due to its ability to modulate the activity of certain proteins.
Advantages and Limitations for Lab Experiments
One advantage of using (6-Cyclopropylpyrimidin-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone in lab experiments is its ability to selectively bind to the sigma-1 receptor, which allows for more precise manipulation of this receptor's activity. However, one limitation is that (6-Cyclopropylpyrimidin-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone's mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments involving this compound.
Future Directions
There are several future directions for research involving (6-Cyclopropylpyrimidin-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone, including:
- Further investigation of (6-Cyclopropylpyrimidin-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone's mechanism of action: More research is needed to fully understand how (6-Cyclopropylpyrimidin-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone modulates the activity of the sigma-1 receptor and other proteins and ion channels.
- Development of more selective sigma-1 receptor ligands: While (6-Cyclopropylpyrimidin-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone is selective for the sigma-1 receptor, it also has some affinity for other receptors. Developing more selective ligands for the sigma-1 receptor could help to better understand the role of this receptor in various physiological processes.
- Investigation of (6-Cyclopropylpyrimidin-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone's potential therapeutic applications: (6-Cyclopropylpyrimidin-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone's diverse effects on the body make it a promising candidate for further investigation as a potential treatment for various conditions such as depression, chronic pain, and neurodegenerative diseases.
Synthesis Methods
(6-Cyclopropylpyrimidin-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone can be synthesized using a multi-step process involving the reaction of cyclopropylamine with 2-chloro-4,6-dimethoxypyrimidine, followed by the addition of 4-(3-methylphenyl)piperazine and methanone. The final product is then purified using various techniques such as column chromatography.
Scientific Research Applications
(6-Cyclopropylpyrimidin-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone has been studied for its potential use in scientific research due to its ability to selectively bind to certain receptors in the brain. It has been found to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, mood regulation, and learning and memory.
properties
IUPAC Name |
(6-cyclopropylpyrimidin-4-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-14-3-2-4-16(11-14)22-7-9-23(10-8-22)19(24)18-12-17(15-5-6-15)20-13-21-18/h2-4,11-13,15H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBCQXQCJNNXCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=NC=NC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-6-[4-(3-methylphenyl)piperazine-1-carbonyl]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]butanoate](/img/structure/B2598872.png)
![6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2598873.png)
![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}adamantane-1-carboxamide](/img/structure/B2598874.png)
![3-Methylimidazo[1,2-a]pyridin-6-amine;dihydrochloride](/img/structure/B2598875.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2598876.png)



![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2598884.png)

